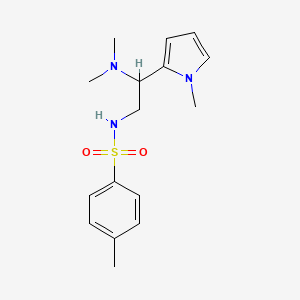
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H23N3O2S and its molecular weight is 321.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C17H25N3O3S
- Molecular Weight : 351.5 g/mol
- CAS Number : 1049348-22-2
- SMILES Notation : COc1ccc(S(=O)(=O)NCC(c2cccn2C)N(C)C)c(C)c1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit inhibition of specific enzymes involved in metabolic pathways, particularly those related to cholesterol metabolism and cellular signaling processes.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Research indicates that modifications in the molecular structure can lead to enhanced potency and selectivity. For instance, the presence of the dimethylamino group and the pyrrole moiety significantly influences the compound's pharmacological profile.
Table 1: Summary of Structural Modifications and Biological Activities
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of sulfonamide derivatives, including our compound of interest. The agar disc-diffusion method was employed to assess its efficacy against various bacterial strains.
- Tested Strains : Staphylococcus aureus, Escherichia coli, Proteus mirabilis
- Concentration : 1 mM in DMSO
Results indicated that the compound exhibited significant activity against S. aureus and E. coli, suggesting potential as an antibacterial agent.
Inhibition of Cholesterol Metabolism
Research has highlighted the role of certain sulfonamide derivatives in inhibiting acyl-CoA:cholesterol O-acyltransferase (ACAT), a key enzyme in cholesterol metabolism. In vitro studies demonstrated that modifications to the sulfonamide structure could enhance ACAT inhibitory activity, leading to potential applications in managing hypercholesterolemia.
Case Study 1: In Vivo Efficacy Against Atherosclerosis
A study investigated the effects of related compounds on atherosclerotic plaque development in animal models. The results showed that specific sulfonamide derivatives reduced plaque formation significantly compared to controls. This suggests a promising avenue for further research into cardiovascular applications.
Case Study 2: Antimicrobial Screening
In a comparative study of various sulfonamide derivatives, our compound was included among those tested for antibacterial properties. The results indicated that it had comparable efficacy to established antibiotics against Gram-positive bacteria, highlighting its potential as a therapeutic agent.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-13-7-9-14(10-8-13)22(20,21)17-12-16(18(2)3)15-6-5-11-19(15)4/h5-11,16-17H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUVLFTWBKCGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














